molecular formula C23H23N3O4S B6094891 N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide

N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide

Cat. No.: B6094891
M. Wt: 437.5 g/mol
InChI Key: GVSZOJURNPPDIH-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. The compound is also known as HS-1793 and has been shown to possess anti-cancer, anti-inflammatory, and anti-angiogenic properties. In

Mechanism of Action

The mechanism of action of N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide involves the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and angiogenesis. The compound has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. Additionally, it has been shown to inhibit the activity of transcription factors such as NF-κB, which are involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic effects, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide in lab experiments is its potential therapeutic applications. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a potential therapeutic agent for a variety of diseases. Additionally, the compound is soluble in organic solvents such as DMSO and DMF, making it easy to dissolve in cell culture media.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on some cell lines, making it important to use appropriate safety measures when handling the compound.

Future Directions

There are several future directions for research on N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide. One direction is to further explore the mechanism of action of the compound and identify additional signaling pathways that it may inhibit. Another direction is to investigate the potential therapeutic applications of the compound in animal models and clinical trials. Additionally, it may be useful to explore the potential synergistic effects of this compound with other therapeutic agents.

Synthesis Methods

The synthesis of N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-(1-piperidinylsulfonyl)benzohydrazide in the presence of a base such as sodium hydroxide. The reaction yields a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Scientific Research Applications

N'-[(2-hydroxy-1-naphthyl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to possess anti-cancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory and anti-angiogenic properties, making it a potential therapeutic agent for a variety of diseases.

Properties

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-22-13-10-17-6-2-3-7-20(17)21(22)16-24-25-23(28)18-8-11-19(12-9-18)31(29,30)26-14-4-1-5-15-26/h2-3,6-13,16,27H,1,4-5,14-15H2,(H,25,28)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSZOJURNPPDIH-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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